3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclization reactions of appropriate precursors. For compounds similar to 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, methods such as chlorination, aminisation, and cyclocondensation reactions are commonly employed. The specific synthetic routes can vary depending on the desired substitutions and the functional groups present in the starting materials. For example, the synthesis of related compounds has been achieved through methods involving microwave-assisted processes, demonstrating the efficiency and versatility of modern synthetic techniques in producing complex heterocyclic compounds with high precision and yield (Castillo, Tigreros, & Portilla, 2018).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is typically characterized by X-ray diffraction analysis, NMR (Nuclear Magnetic Resonance) spectroscopy, and IR (Infrared) spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule, the configuration of substituted groups, and the presence of specific functional groups. The molecular structure is crucial for understanding the compound's reactivity, physical properties, and potential interactions with biological targets (Lu Jiu-fu et al., 2015).
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure
The synthesis of related pyrazolo[1,5-a]pyrimidine compounds involves chlorination and aminisation processes. For instance, the crystal structure of a derivative was elucidated using X-ray diffraction, confirming the triclinic system and providing insights into the molecular and electronic structure (Lu Jiu-fu et al., 2015). These structural analyses are crucial for understanding the physical and chemical properties of these compounds.
Regioselective Synthesis
Research has focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the flexibility and adaptability of these compounds in various chemical reactions. This includes methods for synthesizing highly substituted derivatives under specific conditions, such as solvent-free reactions or using ultrasound irradiation (J. Quiroga et al., 2008). Such studies are fundamental for developing new chemical entities with potential applications in material science and pharmacology.
Biological Activity
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. This research avenue explores the potential of these compounds to serve as bases for new antimicrobial agents. The structural variations within the pyrazolo[1,5-a]pyrimidine framework allow for the exploration of structure-activity relationships, which can lead to the identification of potent antimicrobial agents (Someshwar V. Deshmukh et al., 2016).
Chemical Properties and Reactions
Electrophilic Substitutions
The ability to undergo various electrophilic substitutions makes pyrazolo[1,5-a]pyrimidines versatile intermediates in organic synthesis. Research into the reactivity of these compounds under different conditions can lead to the development of novel synthetic pathways for complex molecules (K. Atta, 2011).
Novel Synthetic Methods
Innovations in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, such as one-pot reactions and the use of green chemistry principles, are crucial for advancing the field. These methods aim to improve the efficiency and sustainability of chemical syntheses, reducing the environmental impact and enhancing the practicality of producing these compounds (S. Kaping et al., 2020).
Future Directions
The future directions for research on pyrazolo[1,5-a]pyrimidines could include the development of more potent and efficacious anticancer drugs with pyrazolo[1,5-a]pyrimidine scaffold . Additionally, further investigations on the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of molecules, which are known to have a wide range of applications in medicinal chemistry . .
Mode of Action
Compounds in the pyrazolo[1,5-a]pyrimidine class are known to interact with their targets through various mechanisms, including binding to active sites, causing conformational changes, and modulating the activity of the target .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to have neuroprotective and anti-inflammatory properties , suggesting that they may modulate pathways related to inflammation and neuronal protection.
Pharmacokinetics
It is known that the lipophilicity of a drug can influence its absorption and distribution . As such, the degree of lipophilicity of this compound may allow it to diffuse easily into cells .
Result of Action
Related compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties
properties
IUPAC Name |
3-chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c1-8-12(15)13-16-6-10(7-18(13)17-8)9-3-2-4-11(14)5-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGHADYRVNWWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1Cl)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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